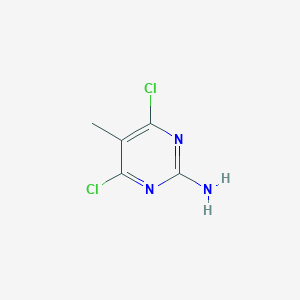

2-Amino-4,6-dichloro-5-methylpyrimidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60203. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVBZKXYQWWVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289300 | |

| Record name | 2-Amino-4,6-dichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7153-13-1 | |

| Record name | 7153-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DICHLORO-5-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Precursor Synthesis and Derivatization Strategies

Synthesis from 2-Amino-4,6-dihydroxypyrimidine (B16511) Analogs

A prevalent and effective route to 2-Amino-4,6-dichloro-5-methylpyrimidine begins with its dihydroxy counterpart, 2-Amino-4,6-dihydroxy-5-methylpyrimidine. This precursor is synthesized through the condensation of methylmalonic acid diesters with guanidine (B92328). nih.gov The pivotal step in this sequence is the conversion of the hydroxyl groups at the 4 and 6 positions into chlorine atoms. This transformation is typically accomplished using potent chlorinating agents.

The Vilsmeier–Haack–Arnold reagent, a complex formed from phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF), is a highly effective agent for the chlorination of hydroxypyrimidines. nih.gov This method has been optimized for the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines, including the 5-methyl derivative. nih.gov

The reaction involves suspending the precursor, 2-Amino-4,6-dihydroxy-5-methylpyrimidine, in a solution of the Vilsmeier–Haack–Arnold reagent. nih.gov This process not only replaces the hydroxyl groups with chlorine but also transiently protects the 2-amino group as a (dimethylamino)methylene derivative. Subsequent acidic workup removes this protecting group, yielding the final product. nih.gov A notable advantage of this procedure is the high yield achieved. For the synthesis of 4,6-Dichloro-5-methylpyrimidin-2-amine, a yield of 71% has been reported. nih.gov

| Parameter | Value |

| Starting Material | 2-Amino-5-methylpyrimidine-4,6-diol |

| Reagent | Vilsmeier–Haack–Arnold Reagent (in Chloroform) |

| Deprotection | 37% Aqueous HCl in Ethanol |

| Temperature | 50 °C (Deprotection Step) |

| Yield | 71% |

| Product | 4,6-Dichloro-5-methylpyrimidin-2-amine |

| Melting Point | 189–190 °C |

| Data sourced from a study on 5-substituted 2-amino-4,6-dichloropyrimidines. nih.gov |

A more traditional method for the chlorination of dihydroxypyrimidines involves the use of phosphorus oxychloride (POCl3), often in the presence of an acid-trapping agent, such as a tertiary amine. N,N-dimethylaniline is a commonly employed agent in this capacity. This reaction is typically performed by heating the dihydroxypyrimidine precursor in an excess of phosphorus oxychloride, which can also serve as the solvent.

The role of the acid-trapping agent is to neutralize the hydrochloric acid (HCl) generated during the reaction, which can otherwise lead to unwanted side reactions and decrease the yield. The reaction proceeds by heating the mixture to reflux. While effective, this method can sometimes result in the formation of by-products, and optimization of the molar ratios of the reactants and the reaction temperature is crucial for achieving a good yield. Improved processes have been developed that utilize specific molar ratios of the acid-removing agent and phosphorus oxychloride to the pyrimidine (B1678525) precursor at controlled temperatures (e.g., 55-68°C) to enhance the product yield and reduce reaction time.

| Parameter | General Conditions |

| Starting Material | 2-Amino-4,6-dihydroxypyrimidine analog |

| Chlorinating Agent | Phosphorus Oxychloride (POCl3) |

| Acid-Trapping Agent | N,N-dimethylaniline or other tertiary amines |

| Temperature | Reflux (typically 105-110 °C) or optimized lower temperatures (40-90 °C) |

| Key Feature | Neutralizes HCl byproduct to improve reaction efficiency |

| This table represents a generalized procedure based on common laboratory practices for this type of transformation. |

Synthesis from 2-Amino-4,6-dimethoxy pyrimidine Precursors (via 5-formamido derivative)

An alternative synthetic approach utilizes 2-Amino-4,6-dimethoxypyrimidine as the starting material. This pathway involves the introduction of a functional group at the 5-position, which is subsequently converted to the target methyl group. However, it is important to note that the documented pathway involving nitrosation, reduction, and formylation of this precursor leads to the synthesis of 2-amino-4,6-dichloro-5-formamidopyrimidine, not the 5-methyl derivative. google.com

The first step in this sequence is the introduction of a nitroso group at the 5-position of the 2-Amino-4,6-dimethoxypyrimidine ring. This is achieved by treating the starting material with sodium nitrite (B80452) in an acidic medium. google.com The resulting 2-amino-4,6-dimethoxy-5-nitrosopyrimidine (B1639992) is then subjected to a reduction step. google.com

Catalytic hydrogenation is a common method for this reduction. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere effectively reduces the nitroso group to an amino group, yielding 2,5-diamino-4,6-dimethoxypyrimidine. google.com This diamino intermediate is a crucial building block for further functionalization at the 5-position.

| Step | Reagents and Conditions | Intermediate Product |

| Nitrosation | 2-Amino-4,6-dimethoxypyrimidine, Sodium Nitrite, Concentrated HCl, 60-65 °C | 2-Amino-4,6-dimethoxy-5-isonitrosopyrimidine |

| Hydrogenation | 2-Amino-4,6-dimethoxy-5-isonitrosopyrimidine, H2, Pd/C catalyst, Methanol | 2,5-Diamino-4,6-dimethoxypyrimidine hydrochloride |

| Data derived from a patent for the preparation of a related compound. google.com |

Following the formation of the 2,5-diamino-4,6-dimethoxypyrimidine, the next step in the documented synthesis is formylation of the 5-amino group. google.com This is typically carried out using a formylating agent. The resulting 5-formamido derivative then undergoes chlorination of the 4 and 6 positions, followed by alkaline hydrolysis.

It is crucial to highlight that this specific sequence of formylation and hydrolysis, as described in the literature, is a pathway to produce 2-amino-4,6-dichloro-5-formamidopyrimidine. google.com A direct conversion from the 5-amino or 5-formamido group to a 5-methyl group via a simple hydrolysis step is not a standard or documented transformation. The synthesis of the target compound, this compound, from the 2,5-diamino intermediate would necessitate a different chemical strategy, for instance, a Sandmeyer-type reaction to replace the amino group, which falls outside the scope of formylation and hydrolysis.

Chlorination Reactions

The primary method for synthesizing this compound involves the direct chlorination of its dihydroxy precursor, 2-Amino-5-methylpyrimidine-4,6-diol. Research indicates that traditional chlorinating agents are often suboptimal for this specific transformation.

Conventional chlorination methods using reagents like phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) have proven unsuitable for preparing 5-substituted 2-amino-4,6-dichloropyrimidines, leading to complex isolations and very low yields, sometimes as low as 30%. nih.gov

A more effective and optimized procedure utilizes the Vilsmeier-Haack-Arnold reagent. nih.gov This method provides a higher yield and a cleaner reaction profile. The synthesis begins with the precursor, 2-Amino-5-methylpyrimidine-4,6-diol, which must be thoroughly dried beforehand, as any crystalline water increases the amount of reagent needed for full conversion. nih.gov The dried precursor is then suspended in a chloroform (B151607) solution of the Vilsmeier-Haack-Arnold reagent under an inert atmosphere. nih.gov This process has been shown to produce 4,6-Dichloro-5-methylpyrimidin-2-amine in a 71% yield. nih.gov

Table 1: Synthesis of 4,6-Dichloro-5-methylpyrimidin-2-amine nih.gov

| Starting Material | Reagent | Yield | Melting Point |

|---|

Alternative Synthetic Pathways to Related 2-Amino-4,6-dichloropyrimidines

The synthesis of the parent compound, 2-Amino-4,6-dichloropyrimidine (B145751), offers insight into alternative chlorination strategies that could be relevant. One common industrial route involves the cyclization of guanidine nitrate (B79036) and diethyl malonate to produce 2-amino-4,6-dihydroxypyrimidine. proquest.com This intermediate is then chlorinated using phosphorus oxychloride (POCl3). proquest.comgoogleapis.com

Another approach for a related compound, 5-Amino-4,6-dichloro-2-methylpyrimidine, involves the chlorination of 2-methyl-5-nitro-4,6-dihydroxypyrimidine with sulfuryl chloride. guidechem.com Alternatively, 5-Amino-2-methylpyrimidine-4,6-diol can be chlorinated using phosphorus oxychloride in a sealed tube at elevated temperatures. guidechem.com

The Vilsmeier-Haack reaction is a versatile method for converting various 4,6-dihydroxypyrimidines into their corresponding 4,6-dichloro derivatives, highlighting its broad applicability in pyrimidine chemistry. mdpi.comresearchgate.net

Table 2: Comparison of Chlorination Methods for Related Pyrimidines

| Target Compound | Precursor | Chlorinating Agent | Key Conditions/Additives | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | 2-Amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl3) | Triethylamine, Ethylene dichloride, Hydrolysis of byproduct | 84.2% | googleapis.com |

| 2-Amino-4,6-dichloropyrimidine | 2-Amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl3) | Triethylamine (acid-trapper), No additional solvent | Not specified | google.com |

Process Scale-Up and Industrial Applicability Considerations

When transitioning from laboratory synthesis to industrial production of 2-amino-4,6-dichloropyrimidines, several factors are critical. The use of large excesses of phosphorus oxychloride, a common laboratory practice, presents significant safety risks related to storage and handling on an industrial scale. proquest.comgoogle.com It also leads to an increase in byproducts and process wastewater, complicating purification and waste treatment. proquest.com

Industrially advantageous processes aim to mitigate these issues. One patented method for producing 2-Amino-4,6-dichloropyrimidine involves reacting the dihydroxy precursor with POCl3 at moderate temperatures (50 to 100°C) in the presence of a solvent and an acid scavenger. googleapis.com This method improves the yield by incorporating a hydrolysis step to convert a major phosphorus-containing byproduct back into the desired product. googleapis.com This not only increases efficiency but also simplifies the purification of the final compound. googleapis.com

Further process improvements focus on reducing the amount of hazardous reagents. An optimized "neat" process has been developed that operates without an inert solvent and uses significantly less phosphorus oxychloride than traditional methods. google.comgoogle.com By carefully controlling the reaction temperature (between 40°C and 90°C) and the molar ratios of reactants and an amine base (like N,N-dimethylaniline), this improved process achieves shorter reaction times and higher product yields. google.comgoogle.com Avoiding the need for reflux temperatures and large excesses of POCl3 enhances the safety and economic viability of large-scale production. google.com

The optimization of reaction conditions, even in the precursor synthesis stages, has a crucial impact on the isolation, yield, and purity of the final products, especially in multi-gram scale productions. nih.gov Careful control over solvents, temperature, and purification methods is essential for a robust and scalable industrial process. nih.gov

Chemical Reactivity and Derivatization Studies

Reactions at the Amino Group

The exocyclic amino group at the C2 position of the pyrimidine (B1678525) ring exhibits typical nucleophilic character and can participate in various condensation reactions.

The amino group of 2-amino-4,6-dichloro-5-methylpyrimidine can react with aldehydes, such as formaldehyde (B43269), in condensation reactions. This reaction is characteristic of primary amines and proceeds through the initial formation of a hydroxymethyl derivative (a methylol compound). The reaction of this compound with an excess of aqueous formaldehyde solution upon heating leads to the formation of a condensation product. nih.gov The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon of formaldehyde.

The experimental evidence suggests that the pyrimidine ring itself is not directly involved in this reaction, highlighting that the reactivity is localized to the amino substituent. nih.gov This is supported by the failure of 2-(dimethylamino)pyrimidine to react under similar conditions, as it lacks the necessary protons on the amino group for the condensation to proceed. nih.gov

Following the initial condensation with formaldehyde, the resulting hydroxymethyl intermediate can further react with a second molecule of this compound. This subsequent reaction involves the elimination of a water molecule to form a methylene (B1212753) bridge between the two pyrimidine rings, yielding a methylenebis(aminopyrimidine) derivative. nih.gov Specifically, the reaction of this compound with formaldehyde has been shown to produce 2,2′-(methylenediimino)bis(4,6-dichloro-5-methylpyrimidine). nih.gov

| Reactant | Reagent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | 37% aqueous formaldehyde | Boiling for 10 minutes | 2,2′-(methylenediimino)bis(4,6-dichloro-5-methylpyrimidine) | Not specified |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic attack, a characteristic feature of electron-deficient heteroaromatic systems. These reactions proceed via the SNAr mechanism, which involves the addition of a nucleophile to the aromatic ring to form a stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group (chloride).

Amination is a common SNAr reaction for dichloropyrimidines, where a chlorine atom is displaced by an amino group. In the case of symmetrically substituted 4,6-dichloropyrimidines, the reaction with amines can proceed under conventional conditions. mdpi.com The introduction of amino substituents can be achieved using various amines, including adamantane-containing amines, often requiring palladium catalysis for the introduction of a second amino group. nih.gov For related compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, amination reactions have been shown to occur, sometimes in competition with solvolysis, depending on the reaction conditions. mdpi.com

| Starting Material | Amine | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantylalkylamines | Pd(0) catalysis for second substitution | 4-Amino-6-(adamantylalkylamino)pyrimidine | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | EtOH, reflux | Mono-aminated products | mdpi.com |

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the nature and position of other substituents on the ring. wuxiapptec.com For 2,4-dichloropyrimidines, nucleophilic substitution typically occurs preferentially at the C4 position. wuxiapptec.comacs.org However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C5 position of a 2,4-dichloropyrimidine (B19661) directs nucleophilic attack to the C4 position. researchgate.net

In the case of this compound, the molecule is symmetrical with respect to the chloro substituents. The electronic influence of the C2-amino group (electron-donating) and the C5-methyl group (weakly electron-donating) will affect the reactivity of the C4 and C6 positions. While specific regioselectivity studies on this exact compound are not detailed, the general principles suggest that the electronic nature of the nucleophile and the precise reaction conditions will play a crucial role in determining the outcome of mono-substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, as applied to related pyrimidines)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been successfully applied to dichloropyrimidine systems. researchgate.netnih.govmdpi.com This reaction typically involves the coupling of a halopyrimidine with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.

For 2,4-dichloropyrimidines, the Suzuki coupling generally shows a preference for reaction at the C4 position. nih.govmdpi.com Microwave-assisted conditions have been shown to be highly efficient for the regioselective C4-arylation of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids. mdpi.com The choice of catalyst, base, and solvent is critical to the success and regioselectivity of the coupling reaction. researchgate.net While specific examples for this compound are not extensively documented, the reactivity of related dichloropyrimidines suggests that it would be a viable substrate for Suzuki cross-coupling reactions, allowing for the introduction of aryl or vinyl substituents at the C4 and/or C6 positions.

| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | semanticscholar.org |

| 2,4-Dichloropyrimidine | Various arylboronic acids | Pd(OAc)2/dppf | K2CO3 | EtOH/Toluene | 2-Chloro-4-arylpyrimidines | nih.gov |

Mechanistic Investigations of Chemical Transformations

Mechanistic studies are crucial for understanding the underlying pathways of chemical reactions involving pyrimidine derivatives. These investigations provide insights into reaction kinetics, intermediates, and the factors influencing product formation. For compounds related to this compound, mechanistic inquiries have often focused on complex transformations such as intramolecular rearrangements and dynamic equilibria.

Esterification-Addition-Elimination Mechanisms (in related compounds)

In studies of related pyrimidine compounds, specific multi-step reaction mechanisms have been elucidated. One notable example is the deamination of a pyrimidine (6-4) pyrimidone photoproduct (6-4PP), a common type of DNA damage. Re-analysis of the hydrolysis of this photoproduct under basic conditions revealed that the initial water adduct is not stable. nih.gov Instead, it undergoes a subsequent deamination process driven by an intramolecular esterification reaction. nih.gov

The proposed mechanism involves the 5-OH group of the 5'-thymine portion of the 6-4PP. This hydroxyl group acts as a nucleophile, attacking a nearby carbonyl group to initiate an esterification. This step leads to the formation of a five-membered ring. The formation of this cyclic ester intermediate facilitates the elimination of an ammonia (B1221849) molecule from the pyrimidine ring. nih.gov This process results in the formation of a 2-oxazolidinone (B127357) (5-4) pyrimidone structure. nih.gov

An alternative mechanism considered was the formation of an anhydride (B1165640) intermediate. However, similar anhydride species are known to be unstable in aqueous solutions. Furthermore, deamination is not observed in the hydrolysis of structurally similar compounds like spore photoproduct (SP) and dihydrouridine (dHdU), which lack the critical 5-OH group. This evidence strongly supports the esterification-driven mechanism as the more probable pathway for the deamination of the 6-4PP water adduct. nih.gov

| Mechanistic Step | Description | Key Structural Feature |

| Hydrolysis | The N3–C4 bond at the 5′-thymine of the 6-4PP is broken under basic conditions, forming a water adduct. | Pyrimidine (6-4) pyrimidone structure |

| Intramolecular Esterification | The 5-OH group attacks a carbonyl, initiating the formation of a five-membered ring. | 5-OH group on the thymine (B56734) moiety |

| Elimination | An ammonia molecule is eliminated from the pyrimidine ring. | Cyclic ester intermediate |

| Final Product | Formation of a stable 2-oxazolidinone (5-4) pyrimidone. | Five-membered oxazolidinone ring |

Prototropic Equilibrium Studies by NMR Spectroscopy (in related compounds)

Prototropic tautomerism, the migration of a proton between two or more locations on a molecule, is a characteristic feature of many heterocyclic compounds, including pyrimidine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these dynamic equilibria. siftdesk.org The rate of exchange between tautomers on the NMR timescale significantly influences the appearance of the spectra.

In certain substituted pyridine (B92270) and pyrimidine systems, the equilibrium between tautomeric forms can lead to observable effects in the NMR spectra. siftdesk.orgresearchgate.net When the rate of the tautomeric exchange is intermediate on the NMR timescale, it can cause significant broadening of the signals for the carbon atoms involved in the equilibrium. siftdesk.org In some cases, the signals of quaternary and some tertiary carbons can broaden to the point of disappearing from the 13C NMR spectrum. siftdesk.orgresearchgate.net This phenomenon provides direct evidence of the dynamic equilibrium process. Increasing the analysis temperature can accelerate the exchange, leading to a rapid exchange regime where sharp, averaged signals are observed, allowing for clearer spectral interpretation. siftdesk.org

For example, studies on 2-(2′-hydroxyphenyl)pyrimidines have shown a fast proton transfer equilibrium from the hydroxyl group to the nitrogen atoms of the pyrimidine ring. nih.gov This equilibrium is rapid on the NMR timescale, resulting in a single, averaged set of signals for both species in solution. nih.gov If only one tautomer were present, the branches at the 4 and 6 positions of the pyrimidine ring would be expected to show distinct sets of signals. nih.gov These NMR studies are fundamental to understanding the structural dynamics and reactivity of such heterocyclic systems. acs.org

| Compound Class | NMR Technique | Observation | Interpretation |

| Substituted Pyridines | 13C NMR | Broadening or disappearance of signals for certain carbon atoms. siftdesk.orgresearchgate.net | Intermediate exchange rate between prototropic tautomers on the NMR timescale. siftdesk.org |

| 2-(2′-Hydroxyphenyl)pyrimidines | 1H NMR, 13C NMR | A single, averaged set of signals for the pyrimidine ring substituents. nih.gov | Fast equilibrium between tautomers due to rapid proton transfer. nih.gov |

| Hydroxypyrimidines | General NMR studies | Characterization of distinct tautomeric forms in equilibrium. acs.org | Determination of the predominant tautomer and the dynamics of their interconversion. acs.org |

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis Techniques

Modern analytical chemistry employs various spectroscopic methods to elucidate the structure of chemical compounds. For 2-Amino-4,6-dichloro-5-methylpyrimidine, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are indispensable tools for its characterization.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, the IR spectrum is expected to exhibit distinct peaks that confirm the presence of its key structural features.

The primary amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl (-CH₃) group are anticipated to appear around 2850-3000 cm⁻¹. Furthermore, the characteristic vibrations of the pyrimidine (B1678525) ring, including C=N and C=C stretching, are expected in the 1400-1600 cm⁻¹ region. The presence of carbon-chlorine (C-Cl) bonds would be indicated by absorptions in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 |

| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 |

| C=N/C=C Stretch | Pyrimidine Ring | 1400 - 1600 |

| C-Cl Stretch | Chloro (-Cl) | < 800 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, providing precise information about the hydrogen (¹H) and carbon (¹³C) skeletons of a molecule.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, displaying signals corresponding to the amino and methyl protons. The protons of the amino group are expected to appear as a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange. The chemical shift of this signal can be influenced by solvent and concentration. The methyl group protons are anticipated to resonate as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.6 - 6.0 | Broad Singlet |

| -CH₃ | ~2.4 | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are expected. The carbon atom of the methyl group will likely appear at the highest field (lowest chemical shift). The four carbon atoms of the pyrimidine ring will have characteristic chemical shifts influenced by the attached substituents (amino and chloro groups). The carbons bonded to the electronegative chlorine atoms (C4 and C6) are expected to be deshielded and thus resonate at a lower field compared to the other ring carbons. The C2 carbon, attached to the amino group, and the C5 carbon, bonded to the methyl group, will have their own distinct resonances.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 25 |

| C5 | 110 - 120 |

| C2 | 155 - 165 |

| C4, C6 | 160 - 170 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. A key feature to look for in the mass spectrum would be the isotopic pattern of the molecular ion, which would show the characteristic 3:1 ratio for the presence of two chlorine atoms.

While a specific EI-MS fragmentation pattern for this compound is not detailed in the available literature, the mass spectrum of the isomeric compound, 2-methyl-4,6-dichloro-5-aminopyrimidine, has been reported using Electrospray Ionization (ESI), which shows an [M+H]⁺ ion at m/z 177.94, consistent with the molecular weight of the compound. chemicalbook.com It is expected that the EI-MS of this compound would show a molecular ion peak at a similar m/z value. Common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl radical, or other small neutral molecules.

Interactive Data Table: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | ~177/179/181 | Molecular ion with isotopic pattern for two Cl atoms |

| [M-Cl]⁺ | ~142/144 | Loss of a chlorine atom |

| [M-CH₃]⁺ | ~162/164/166 | Loss of a methyl radical |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by generating intact molecular ions. For this compound, ESI-MS in positive ion mode would be expected to produce a protonated molecular ion, [M+H]⁺.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Consequently, the [M+H]⁺ ion peak would appear as a cluster of peaks. The most intense peak would correspond to the ion containing two ³⁵Cl isotopes. A peak at [M+2+H]⁺, with approximately two-thirds the intensity, would represent the ion with one ³⁵Cl and one ³⁷Cl atom. A third peak at [M+4+H]⁺, with about one-ninth the intensity, would correspond to the ion containing two ³⁷Cl isotopes. This characteristic isotopic distribution provides a clear signature for the presence of two chlorine atoms in the molecule.

Fragmentation of the protonated molecular ion can be induced by increasing the cone voltage (in-source fragmentation) or through tandem mass spectrometry (MS/MS) experiments. Common fragmentation pathways for related chloropyrimidine structures involve the loss of chlorine radicals or HCl, as well as cleavage of the pyrimidine ring. The fragmentation pattern provides valuable information for confirming the compound's structure.

Table 1: Predicted Isotopic Distribution for the [M+H]⁺ Ion of this compound

| Ion | Relative m/z | Expected Relative Intensity |

| [C₅H₆³⁵Cl₂N₃]⁺ | M+1 | 100% |

| [C₅H₆³⁵Cl³⁷ClN₃]⁺ | M+3 | ~65% |

| [C₅H₆³⁷Cl₂N₃]⁺ | M+5 | ~10% |

This interactive table is based on the theoretical isotopic abundances of chlorine.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with very high precision. This accuracy allows for the determination of the elemental formula of a compound, a critical step in its structural elucidation. For this compound (C₅H₅Cl₂N₃), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass.

By measuring the mass of the protonated molecular ion, [M+H]⁺, to several decimal places, the elemental composition can be confirmed. This is a powerful tool for differentiating between potential isomers and confirming the identity of a synthesized compound. For instance, HRMS analysis of related 2-aminopyrimidine (B69317) derivatives has been successfully used to confirm their elemental compositions.

Table 2: Theoretical Exact Masses for the [M+H]⁺ Ion of this compound

| Ion Formula | Isotope Composition | Calculated m/z |

| [C₅H₆N₃³⁵Cl₂]⁺ | All ¹²C, ¹H, ¹⁴N, ³⁵Cl | 178.9939 |

| [C₅H₆N₃³⁵Cl³⁷Cl]⁺ | All ¹²C, ¹H, ¹⁴N, one ³⁵Cl, one ³⁷Cl | 180.9909 |

| [C₅H₆N₃³⁷Cl₂]⁺ | All ¹²C, ¹H, ¹⁴N, all ³⁷Cl | 182.9879 |

This interactive table presents the theoretical exact masses for the major isotopic peaks of the protonated molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy (as applied to related compounds)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a compound's chromophoric system.

For pyrimidine derivatives, the UV-Vis absorption spectra are influenced by the nature and position of substituents on the ring. The pyrimidine ring itself exhibits π → π* and n → π* transitions. The introduction of an amino group, which is an auxochrome, typically causes a bathochromic (red) shift in the λₘₐₓ due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. Conversely, the electron-withdrawing chloro groups may induce a hypsochromic (blue) shift. The methyl group generally has a minor effect on the absorption spectrum.

Studies on various 2-aminopyrimidine derivatives have shown absorption maxima in the range of 230-320 nm. For example, a study on a potent pyrimidine derivative reported a λₘₐₓ at 275 nm. rsc.org The specific λₘₐₓ for this compound would be a result of the combined electronic effects of the amino, chloro, and methyl substituents.

Table 3: Typical UV-Vis Absorption Maxima for Related Pyrimidine Derivatives

| Compound Type | Substituents | Typical λₘₐₓ Range (nm) |

| 2-Aminopyrimidines | Amino group, various others | 230 - 320 |

| Chloropyrimidines | Chloro group(s) | 250 - 280 |

| Substituted Pyrimidines | Various alkyl and functional groups | 240 - 300 |

This interactive table summarizes typical absorption ranges for classes of related compounds.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While a crystal structure for this compound is not publicly documented, extensive crystallographic data on related pyrimidine derivatives allow for a detailed prediction of its molecular and crystal structure.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination (as applied to related pyrimidines)

The crystal system and space group would be determined by the symmetry of the molecule and the way the molecules pack in the crystal lattice. Many substituted pyrimidines crystallize in common space groups such as P2₁/c or P-1.

Table 4: Representative Crystallographic Data for Related Pyrimidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| 2,4-Dichloropyrimidine (B19661) | Monoclinic | P2₁/c | Nearly planar molecule. nih.govresearchgate.net |

| 2-Aminopyrimidine | Monoclinic | P2₁/c | Planar ring with intermolecular hydrogen bonding. scispace.com |

| Substituted 2,6-diaminopyrimidines | - | - | Planar pyrimidine and naphthalene (B1677914) rings. acs.org |

This interactive table showcases crystallographic information for analogous structures.

Analysis of Hydrogen Bonding Networks and Crystal Packing (as applied to related pyrimidines)

The presence of the amino group and the ring nitrogen atoms makes this compound a prime candidate for forming extensive hydrogen bonding networks in the solid state. The amino group can act as a hydrogen bond donor, while the ring nitrogen atoms can act as hydrogen bond acceptors.

Planarity and Conformational Analysis (as applied to related pyrimidines)

The pyrimidine ring in this compound is expected to be largely planar. researchgate.net Small deviations from planarity may occur due to steric hindrance between the substituents, particularly the methyl group and the adjacent chloro and amino groups. The chlorine atoms and the atoms of the methyl group will lie close to the plane of the pyrimidine ring.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the properties of pyrimidine (B1678525) derivatives. nih.govnih.gov These methods allow for the detailed exploration of molecular geometry, vibrational frequencies, and electronic characteristics.

Density Functional Theory (DFT) is a widely employed computational method for studying the electronic structure of molecules. For pyrimidine derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used due to its balance of accuracy and computational efficiency. nih.govresearchgate.net This functional is typically paired with various basis sets to describe the atomic orbitals.

Commonly used basis sets for molecules of this type include Pople-style basis sets like 6-31G, 6-31+G(d,p), and 6-311++G(d,p). nih.govnih.govnih.gov The choice of basis set is crucial; larger basis sets that include polarization and diffuse functions, such as 6-311++G(d,p), generally provide more accurate results for properties like molecular geometry, vibrational frequencies, and electronic energies. nih.govnih.gov These computational approaches have been successfully applied to analyze the structural and spectroscopic properties of related compounds like 2-amino-4,6-dimethyl pyrimidine and 2,4-dichloro-5-nitropyrimidine. nih.govnih.gov

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. semanticscholar.org Using DFT methods like B3LYP, the bond lengths, bond angles, and dihedral angles of 2-Amino-4,6-dichloro-5-methylpyrimidine are systematically adjusted to locate the minimum on the potential energy surface. nih.gov

The optimized structure provides a theoretical three-dimensional model of the molecule. For pyrimidine derivatives, these calculations predict the planarity of the pyrimidine ring and the specific orientations of its substituents, such as the amino, chloro, and methyl groups. The calculated geometrical parameters for related molecules have shown good agreement with experimental data obtained from X-ray diffraction studies. nih.govresearchgate.net This agreement validates the accuracy of the chosen theoretical model.

Below is a table representing typical bond lengths and angles expected for this compound, based on DFT calculations performed on analogous structures.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-Cl | 1.74 - 1.76 Å |

| C-N (ring) | 1.32 - 1.38 Å | |

| C-C (ring) | 1.39 - 1.42 Å | |

| C-NH₂ | 1.35 - 1.37 Å | |

| C-CH₃ | 1.50 - 1.52 Å | |

| Bond Angle | N-C-N | 125° - 128° |

| C-C-Cl | 118° - 121° | |

| C-C-NH₂ | 119° - 122° | |

| C-C-CH₃ | 120° - 123° |

Note: These values are representative and derived from computational studies on similar pyrimidine structures.

Vibrational analysis is performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. This involves calculating the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. nih.gov The calculated frequencies and their intensities can be used to simulate the theoretical spectra, which are then compared with experimental FT-IR and FT-Raman spectra for validation. nih.govnih.gov

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement between theoretical and observed spectra. nih.gov This analysis allows for a detailed assignment of the vibrational bands to specific motions of the atoms, such as stretching, bending, and torsional modes of the functional groups (e.g., N-H stretch of the amino group, C-Cl stretch, and C-H vibrations of the methyl group). researchgate.netresearchgate.net

The table below provides a tentative assignment of key vibrational frequencies for this compound based on studies of similar compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | 3400 - 3500 |

| N-H Symmetric Stretch | -NH₂ | 3300 - 3400 |

| C-H Stretch | -CH₃ / Ring | 2900 - 3100 |

| N-H Bending | -NH₂ | 1600 - 1660 |

| C=N / C=C Stretch | Pyrimidine Ring | 1400 - 1600 |

| C-H Bending | -CH₃ | 1350 - 1470 |

| C-Cl Stretch | C-Cl | 700 - 850 |

Note: These assignments are based on characteristic group frequencies and computational results from related pyrimidine molecules.

Electronic Structure Analysis

The analysis of the electronic structure provides crucial information about the chemical reactivity and kinetic stability of the molecule. nih.gov This involves examining the frontier molecular orbitals and the electrostatic potential surface.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding electronic transitions and reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. semanticscholar.orgnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov DFT calculations are used to determine the energies of these orbitals and visualize their electron density distributions. nih.gov For this compound, the HOMO is expected to be localized primarily on the amino group and the pyrimidine ring, while the LUMO is likely distributed over the pyrimidine ring, influenced by the electron-withdrawing chlorine atoms.

The following table presents representative FMO energy values based on calculations for analogous pyrimidine compounds.

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.5 to 6.0 |

Note: Values are illustrative and based on DFT/B3LYP calculations for similar chloro- and amino-substituted aromatic systems.

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP is plotted onto the total electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. In this compound, these regions are expected around the electronegative nitrogen atoms of the pyrimidine ring and the chlorine atoms. The amino group also contributes to the electron-rich nature of the ring.

Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino and methyl groups. The MESP map provides a clear, intuitive picture of the molecule's charge distribution and helps in understanding intermolecular interactions.

In-Depth Computational Analysis of this compound Remains Elusive

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the compound this compound are not publicly available. Consequently, an article detailing the specific research findings for the requested computational analyses cannot be generated at this time.

The user's request focused on a precise outline, including:

Natural Bond Orbital (NBO) Analysis: Data on stability and charge delocalization.

Intermolecular Interactions: Prediction and characterization of hydrogen bonds.

Non-Covalent Interaction Analysis (AIM, RDG): Specific analysis of non-covalent forces.

Molecular Dynamics Simulations: Implicit understanding of molecular interactions.

While general principles and methodologies for these computational techniques are well-established for various related compounds, such as other aminopyrimidines and halogenated heterocycles, no published studies appear to have applied these specific analyses to this compound.

Research in computational chemistry often focuses on molecules with specific known biological activities or materials science applications that warrant in-depth theoretical study. The absence of such studies for this compound suggests that it has not yet been a primary subject of this type of specific academic investigation.

Therefore, the creation of an article with detailed research findings, data tables, and specific analysis as per the requested outline is not possible without the underlying primary research data.

Biological and Pharmacological Research Applications

Role as a Synthetic Intermediate for Bioactive Compounds

2-Amino-4,6-dichloro-5-methylpyrimidine and its isomers are valuable building blocks in the synthesis of complex bioactive molecules. The presence of reactive chlorine atoms and an amino group allows for diverse chemical modifications, making them key precursors in the pharmaceutical industry.

While this compound itself is not a direct precursor in the most common synthesis routes of the anti-HIV drug Abacavir, a closely related analogue without the 5-methyl group is crucial. The key intermediate for Abacavir is N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide. newdrugapprovals.orggoogle.comnewdrugapprovals.org This compound, the 5-formamido derivative of 2,5-diamino-4,6-dichloropyrimidine, serves as the foundational pyrimidine (B1678525) ring onto which the cyclopentene (B43876) side chain is attached. newdrugapprovals.orgnewdrugapprovals.org The synthesis involves the condensation of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide with (1S,4R)-4-amino-2-cyclopentene-1-methanol, followed by ring closure to form the purine (B94841) ring system characteristic of Abacavir. newdrugapprovals.org

A positional isomer of the title compound, 5-Amino-4,6-dichloro-2-methylpyrimidine, is a documented intermediate in the synthesis of Mosonidine. guidechem.com Mosonidine is an antihypertensive medication. The synthesis of Mosonidine involves reacting 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-amino-pyrimidine, a derivative of the aforementioned isomer, with an organic base in an alcohol like methanol. google.com This highlights the utility of the dichloromethylpyrimidine framework in creating a diverse range of therapeutic agents.

Table 1: Role of Dichloromethylpyrimidine Derivatives in Synthesis

| Compound/Isomer | Bioactive Product | Therapeutic Class | Role |

| N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide | Abacavir | Antiviral (Anti-HIV) | Key Intermediate newdrugapprovals.orggoogle.com |

| 5-Amino-4,6-dichloro-2-methylpyrimidine | Mosonidine | Antihypertensive | Intermediate guidechem.com |

Direct Biological Activities

Research has also explored the inherent biological activities of dichloropyrimidine derivatives, including their potential as antiviral agents.

Initial research into the parent compound, 2-amino-4,6-dichloropyrimidine (B145751) (lacking the 5-methyl group), revealed promising broad-spectrum antiviral activity. nih.gov However, subsequent studies on 5-substituted derivatives, including this compound, have provided more nuanced results.

Early studies identified that 2-amino-4,6-dichloropyrimidine could inhibit the replication of a wide range of viruses, including members of the Herpes, Picorna, and Pox virus families. nih.gov This discovery prompted further investigation into related compounds to explore structure-activity relationships. A subsequent study synthesized and screened a series of 5-substituted 2-amino-4,6-dichloropyrimidines, which included the 5-methyl derivative (referred to as compound B2). nih.gov Contrary to the activity of the parent compound, this screening demonstrated that this compound, along with eleven other 5-substituted analogues, showed no significant antiviral activity (EC₅₀ > 100 μg/mL) against a panel of viruses including Herpes Simplex Virus (HSV-1, HSV-2), Vaccinia virus (a poxvirus), and Coxsackie virus B4 (a picornavirus). nih.gov

The proposed mechanism of action for the antivirally active parent compound, 2-amino-4,6-dichloropyrimidine, was reported to be the prevention of viral particle maturation. nih.gov It was observed that viral proteins synthesized in the presence of the compound were not correctly assembled into new virions. nih.gov This mechanism, which involves interference with the later stages of the viral life cycle, is distinct from many antiviral drugs that inhibit genome replication. ebsco.comnih.gov However, as the 5-methyl derivative was found to be inactive in antiviral assays, this mechanism does not apply to this compound. nih.gov

Table 2: Antiviral Activity Profile

| Compound | Target Virus Groups | Reported Activity | Mechanism of Action (for active compound) |

| 2-amino-4,6-dichloropyrimidine (Parent Compound) | Herpes, Picorna, Pox | Inhibits viral replication nih.gov | Prevents maturation of viral particles by interfering with protein assembly nih.gov |

| This compound | Herpes, Picorna, Pox, others | No significant antiviral activity observed (EC₅₀ > 100 μg/mL) nih.gov | Not Applicable |

Anti-inflammatory Effects

The pyrimidine scaffold is a cornerstone in the development of various therapeutic agents, and derivatives of 2-aminopyrimidine (B69317) have demonstrated notable biological activities, including anti-inflammatory effects. Research has specifically explored the potential of this compound and related compounds in modulating inflammatory pathways.

Inhibition of Immune-Activated Nitric Oxide (NO) Production

A significant indicator of the anti-inflammatory potential of this compound is its ability to inhibit the production of nitric oxide (NO). Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a key feature of the inflammatory response. eurekaselect.comresearchgate.net Studies on a series of 5-substituted 2-amino-4,6-dichloropyrimidines have shown that these compounds can effectively suppress immune-activated NO production in vitro. nih.govnih.govresearchgate.net

In experiments using mouse peritoneal cells, compounds from this class were evaluated for their NO-inhibitory effects. nih.govnih.gov The research demonstrated that irrespective of the substituent at the 5-position, the 2-amino-4,6-dichloropyrimidine structure is effective in inhibiting NO production. nih.govresearchgate.net The 5-methyl derivative, this compound, was found to be a potent inhibitor, with an IC₅₀ value (the concentration required to inhibit 50% of the NO production) estimated to be 11 µM. nih.gov This inhibitory action was observed without affecting the viability of the cells, suggesting a specific effect on the NO production pathway rather than general cytotoxicity. nih.govnih.gov

Structure-Activity Relationships for NO Suppression

The investigation into various 5-substituted 2-amino-4,6-dichloropyrimidines has provided valuable insights into the structure-activity relationships (SAR) governing their ability to suppress nitric oxide production. nih.govresearchgate.net

A crucial finding is the absolute requirement of the chlorine atoms at the 4- and 6-positions of the pyrimidine ring. The corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts were found to be completely devoid of any NO-inhibitory activity. nih.govnih.gov This highlights that the dichloro-substitution is essential for the anti-inflammatory effect observed in this class of compounds.

The nature of the substituent at the 5-position also modulates the potency of inhibition. While all tested 2-amino-4,6-dichloropyrimidines showed significant activity, the potency varied with different substituents. nih.gov For instance, the 5-fluoro derivative was found to be the most effective in the series, with an IC₅₀ of 2 µM. nih.govnih.gov The 5-methyl derivative (IC₅₀ = 11 µM) showed strong activity, comparable to other alkyl-substituted versions like the 5-ethyl (IC₅₀ = 9 µM) and 5-propyl (IC₅₀ = 10 µM) derivatives. nih.gov This suggests that small alkyl groups at this position are well-tolerated and contribute to potent inhibition of NO production.

| Substituent at Position 5 | Compound Name | IC₅₀ (µM) |

|---|---|---|

| -F | 2-Amino-4,6-dichloro-5-fluoropyrimidine | 2 |

| -CH₂CH₃ | 2-Amino-4,6-dichloro-5-ethylpyrimidine | 9 |

| -CH₂CH₂CH₃ | 2-Amino-4,6-dichloro-5-propylpyrimidine | 10 |

| -CH₃ | This compound | 11 |

| -H | 2-Amino-4,6-dichloropyrimidine | 21 |

| -Phenyl | 2-Amino-4,6-dichloro-5-phenylpyrimidine | 22 |

Potential as Enzyme Inhibitors (e.g., HIV reverse transcriptase suggested for related compounds)

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous enzyme inhibitors. While this compound itself is more of a synthetic building block, its structural motif is central to compounds designed to inhibit critical viral enzymes, such as Human Immunodeficiency Virus (HIV) reverse transcriptase (RT). nih.govrsc.org

HIV-RT is a primary target for antiretroviral drugs. nih.gov A major class of these drugs is the non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the enzyme, disrupting its function. tandfonline.com Many potent NNRTIs are diarylpyrimidine (DAPY) derivatives. rsc.orgtandfonline.com These molecules often feature a central pyrimidine ring, which can be synthesized from precursors like this compound. The dichloro- functionality at the 4- and 6-positions provides reactive sites for further chemical modifications to build the more complex diaryl structures. tandfonline.com

For example, research into novel thiophene[3,2-d]pyrimidine and dihydrofuro[3,4-d]pyrimidine derivatives has yielded compounds with potent anti-HIV activity in the low nanomolar range against both wild-type and drug-resistant viral strains. acs.orgacs.org These advanced molecules retain the core pyrimidine structure, demonstrating the importance of this scaffold for achieving high-affinity binding within the NNRTI binding pocket of the HIV-RT enzyme. tandfonline.comacs.org The development of such compounds underscores the value of the 2-aminopyrimidine framework as a foundation for designing targeted enzyme inhibitors. nih.gov

Broad Spectrum Biological Activity of Pyrimidine Derivatives

The pyrimidine ring system, a fundamental component of nucleic acids, is a ubiquitous motif in compounds exhibiting a vast array of biological activities. juniperpublishers.comwjarr.com Consequently, pyrimidine derivatives have been extensively explored in drug discovery, leading to agents with diverse therapeutic applications. nih.govresearchgate.net The broad-spectrum activity of this class of heterocycles highlights the significance of compounds like this compound as synthetic intermediates.

The biological activities associated with the pyrimidine core include:

Antiviral: Beyond anti-HIV agents, pyrimidine derivatives have shown efficacy against other viruses, such as the Herpes Simplex Virus. wjarr.com

Anticancer: Certain pyrimidine-containing molecules, like Monastrol, act as antitumor agents by targeting specific proteins involved in cell division. juniperpublishers.com

Antimicrobial: This class includes antibacterial and antifungal agents. wjarr.comresearchgate.net For instance, Flucytosine is a fluorinated pyrimidine used to treat serious systemic fungal infections. wjarr.com

Anti-inflammatory: As discussed, many pyrimidine derivatives can inhibit key inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2. rsc.org

Antimalarial: The combination of pyrimethamine, a pyrimidine derivative, with sulfonamides has been a strategy in antimalarial therapy. juniperpublishers.com

Antihypertensive: Certain derivatives have been investigated for their ability to lower blood pressure. researchgate.net

This wide range of pharmacological properties stems from the pyrimidine ring's ability to engage in various interactions with biological macromolecules, which can be finely tuned through substitution at different positions on the ring. juniperpublishers.comresearchgate.net

Advanced Research Perspectives

Development of Novel Derivatives with Enhanced Bioactivity

The core structure of 2-Amino-4,6-dichloro-5-methylpyrimidine serves as a foundational building block for synthesizing a wide array of novel derivatives with potential therapeutic applications. The chlorine atoms at the C4 and C6 positions are particularly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the modulation of biological activity.

Research has demonstrated that strategic modifications to this pyrimidine (B1678525) core can yield compounds with significant bioactivity. For instance, a series of 5-substituted 2-amino-4,6-dichloropyrimidines has been synthesized and evaluated for anti-inflammatory properties. nih.gov These studies found that derivatives of 2-amino-4,6-dichloropyrimidine (B145751) could effectively inhibit immune-activated nitric oxide (NO) production. nih.gov The most potent compound in one study was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC₅₀ of 2 µM, a higher activity than the reference compound used. nih.gov

Furthermore, derivatives have been explored as potential anticancer agents. In one study, various substituted amines were introduced at the 4-position of a 2-amino-4-chloro-pyrimidine core via microwave-assisted synthesis. nih.gov The resulting compounds were tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines, with some derivatives showing notable cytotoxic activity. nih.gov The compound 4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine, for example, exhibited the highest activity against both cell lines. nih.gov

The scaffold is also instrumental in developing ligands for specific biological targets. A large library of 108 2-amino-4,6-disubstituted-pyrimidine derivatives was synthesized and identified as potent and highly selective A1 adenosine (B11128) receptor (A1AR) antagonists. nih.gov This work highlights the potential of using this chemical framework to design targeted therapies. Additionally, the related compound 2-amino-4,6-dichloro-5-nitropyrimidine is a key intermediate for creating inactivators of the DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase (MGMT), which could enhance the efficacy of certain chemotherapy drugs. researchgate.net

| Derivative Class | Modification | Target Bioactivity | Key Findings | Reference |

|---|---|---|---|---|

| 5-Substituted 2-Amino-4,6-dichloropyrimidines | Substitution at C5 position (e.g., with Fluoro, Ethyl, Phenyl groups) | Anti-inflammatory (Nitric Oxide Inhibition) | 5-fluoro derivative showed the highest activity with an IC₅₀ of 2 µM. | nih.gov |

| 2-Amino-4-substituted-pyrimidines | Substitution of one chlorine with various piperazine (B1678402) moieties | Anticancer | A bromophenyl piperazine derivative was most active against HCT116 and MCF7 cancer cell lines. | nih.gov |

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Replacement of chlorines with aryl groups and addition of a nitrile at C5 | A1 Adenosine Receptor (A1AR) Antagonism | Identified potent and highly selective A1AR ligands. | nih.gov |

| 2-Amino-4,6-dichloro-5-nitropyrimidine Derivatives | Substitution of chlorines with amino and aryloxy groups | MGMT Inactivation | Serves as a precursor for compounds designed to inhibit DNA repair, potentially boosting chemotherapy effectiveness. | researchgate.net |

Exploration of Structure-Activity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its biological activity (SAR) or physical properties (SPR) is crucial for rational drug design. The this compound scaffold provides an excellent platform for such studies due to the ease with which its different positions can be selectively modified.

SAR studies on 2-amino-4,6-disubstituted-pyrimidine derivatives have provided valuable insights for developing selective A1AR antagonists. nih.gov Research has systematically explored how the nature of the aromatic residues at the C4 and C6 positions, as well as substitutions on the exocyclic amino group, influence binding affinity and selectivity for the A1AR over the A2AAR. nih.gov The introduction of a methyl group to the exocyclic amine was found to be a prominent factor in achieving high A1AR selectivity. nih.gov

Similarly, in the context of anti-inflammatory agents, the substituent at the C5 position plays a critical role. A study of 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated that while various alkyl and aryl groups at this position conferred inhibitory activity against nitric oxide production, the small and highly electronegative fluorine atom resulted in the most potent compound. nih.gov In contrast, the corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) precursors were devoid of this inhibitory activity, underscoring the importance of the chlorine atoms for bioactivity. nih.gov

| Position Modified | Substituent Type | Effect on Bioactivity/Property | Example Context | Reference |

|---|---|---|---|---|

| Exocyclic Amino Group (C2) | Methylation | Significantly increased selectivity for A1AR. | A1 Adenosine Receptor Antagonists | nih.gov |

| C4 and C6 Positions | Aromatic Residues | Influenced the selectivity profile for adenosine receptors. | A1/A2A Adenosine Receptor Ligands | nih.gov |

| C5 Position | Fluorine Atom | Enhanced inhibitory activity against nitric oxide production compared to other alkyl/aryl groups. | Anti-inflammatory Agents | nih.gov |

| C4 and C6 Positions | Chlorine vs. Hydroxyl Groups | The presence of chlorine atoms was essential for nitric oxide inhibitory activity. | Anti-inflammatory Agents | nih.gov |

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. scispace.comcaltech.edu The pyrimidine scaffold is well-suited for synthesis via MCRs.

A notable example is the Biginelli-inspired three-component reaction used to produce a large library of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. nih.gov This one-pot synthesis involves the reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine (B92328). nih.gov This methodology allows for extensive exploration of the SAR by varying each of the three starting components to introduce diversity at the C2, C4, and C6 positions of the final pyrimidine product. nih.gov Such an approach is significantly more efficient than traditional multi-step linear synthesis for creating large collections of related compounds for screening.

While not directly involving this compound as a starting material, these MCR strategies are crucial for the broader class of aminopyrimidines. Future research could focus on adapting MCRs to directly utilize functionalized pyrimidines as one of the core components, further expanding the accessible chemical space for drug discovery. The development of solvent-free, one-pot MCRs for synthesizing related aminopyridine derivatives demonstrates the trend towards more sustainable and efficient synthetic protocols. scispace.com

Investigation of Catalytic Applications or Coordination Chemistry

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound make it an attractive ligand for coordination chemistry. These nitrogen sites can act as Lewis bases, coordinating to metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes.

Studies on related aminopyrimidine ligands, such as 2-amino-4-methylpyrimidine (B85506) and 2-amino-4,6-dimethylpyrimidine, have shown their ability to form extensive coordination networks with silver(I) ions. sciencenet.cn In these structures, the aminopyrimidine ligands bridge metal centers, and their coordination is often supplemented by dicarboxylate co-ligands, leading to the formation of two- and three-dimensional frameworks. sciencenet.cn The steric and electronic effects of the substituents on the pyrimidine ring play a critical role in directing the final structure of the complex. sciencenet.cn This suggests that this compound could similarly be used to construct novel coordination polymers with potentially interesting photoluminescent or material properties.

While the direct use of this compound as a catalyst is not widely reported, its derivatives can be incorporated into larger catalytic systems. For example, pyrimidine-based structures are integral to MOFs that have demonstrated excellent catalytic performance in organic synthesis, such as the synthesis of dihydropyrimidines and 2-amino-4H-chromene derivatives. chemmethod.com Future research could explore the synthesis of MOFs using this compound as a ligand to create novel, recyclable catalysts for various chemical transformations.

Q & A

Basic: What are optimized synthetic routes for 2-Amino-4,6-dichloro-5-methylpyrimidine, and how can reaction yields be improved?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a chlorination step using POCl₃ or PCl₅ on a precursor like 5-methyl-2-aminopyrimidin-4,6-diol can yield the dichloro derivative. Key parameters include:

- Temperature control : Maintaining 80–100°C during chlorination minimizes side-product formation.

- Solvent selection : Anhydrous solvents like DMF or THF enhance reactivity .

- Workup : Neutralization with cold aqueous NaHCO₃ followed by recrystallization (e.g., using ethanol/water) improves purity and yield (reported up to 81% in analogous syntheses) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., NH₂ protons appear as broad singlets at δ ≈7.50 ppm; methyl groups at δ ≈2.0–2.5 ppm) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, and Cl percentages (e.g., Cl content ≈35.09%) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 201/203 for dichloro analogs) .

Advanced: How can regioselective substitution at the 4- or 6-chloro positions be achieved?

Methodological Answer:

Regioselectivity depends on steric/electronic factors and reaction conditions:

- Electron-Deficient Sites : The 4-position is more reactive toward nucleophilic substitution due to lower steric hindrance. Use controlled equivalents of nucleophiles (e.g., amines, alkoxides) at 0–5°C to favor substitution at the 4-position .

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively targets the 6-position in the presence of directing groups like NH₂ .

- Monitoring : Track substitution progress via TLC or HPLC with UV detection at 254 nm .

Advanced: How should researchers design biological activity studies (e.g., antiglycation or enzyme inhibition) for derivatives of this compound?

Methodological Answer:

- Scaffold Modification : Introduce pharmacophores (e.g., imidazole, thiadiazole) at the 4/6-positions to enhance bioactivity. For antiglycation assays, prioritize electron-withdrawing groups (e.g., NO₂) to mimic reference compounds like rutin .

- Assay Protocols :

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Purity Validation : Re-analyze disputed compounds via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

- Assay Reproducibility : Standardize protocols (e.g., incubation time, pH) using guidelines from the Journal of Biological Chemistry.

- Structural Confirmation : Re-characterize disputed derivatives via X-ray crystallography (as done for related pyrimidines) to confirm regiochemistry .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Work in a fume hood to avoid inhalation of chlorinated vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose as halogenated waste .

Advanced: Which computational tools predict reactivity and synthetic pathways for this compound?

Methodological Answer:

- Retrosynthesis : Use Reaxys or Pistachio databases to identify feasible precursors (e.g., 5-methylpyrimidin-4-amine derivatives) .

- DFT Calculations : Gaussian 09 can model charge distribution to predict nucleophilic attack sites (e.g., Mulliken charges on Cl atoms) .

Advanced: How to analyze crystallographic data for structural elucidation?

Methodological Answer:

- X-Ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/ethanol). Use SHELXTL for structure refinement.

- Packing Analysis : Identify hydrogen bonds (e.g., N–H⋯Cl) and π-π interactions using Mercury software, as demonstrated for N-(2-aminopyrimidinyl)acetamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.